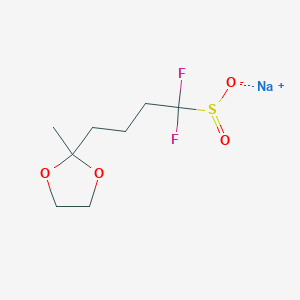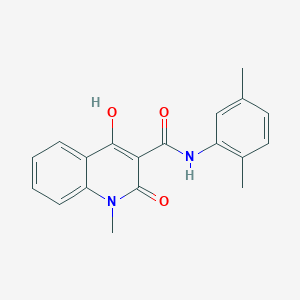
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The compound is isotopically labeled with carbon-13 at positions 1, 2, and 3, which makes it useful in various scientific studies, particularly in tracing and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of isotopically labeled precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide, which can then undergo further substitution.
Major Products
The major products formed from these reactions include quinone derivatives, saturated phenylpropanoids, and various substituted phenylpropanoids.
科学的研究の応用
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenylpropanoids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isotopic labeling allows for detailed studies of these interactions and the compound’s metabolic fate.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite with similar structural features but lacking the isotopic labeling.
4-Hydroxycinnamic acid: Another phenylpropanoid with a similar backbone but different functional groups.
Uniqueness
The isotopic labeling of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid makes it unique and valuable for tracing studies and mechanistic investigations. This feature distinguishes it from other similar compounds and enhances its utility in scientific research.
特性
分子式 |
C9H8O3 |
|---|---|
分子量 |
167.14 g/mol |
IUPAC名 |
(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i3+1,6+1,9+1 |
InChIキー |
NGSWKAQJJWESNS-FJXVDKIJSA-N |
異性体SMILES |
C1=CC(=CC=C1/[13CH]=[13CH]/[13C](=O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



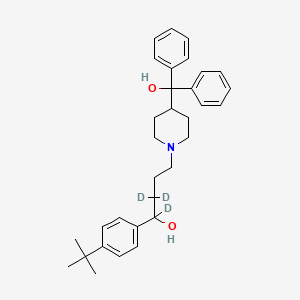
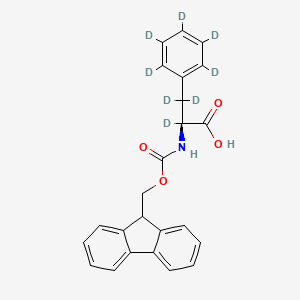
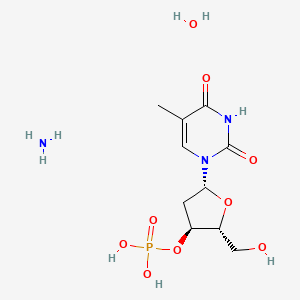
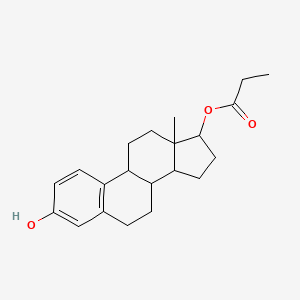


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)



